molecular formula C15H11FN4O4 B12705845 7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-10-(1H-imidazol-1-yl)-3-methyl-7-oxo- CAS No. 115550-53-3

7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-10-(1H-imidazol-1-yl)-3-methyl-7-oxo-

Cat. No.: B12705845
CAS No.: 115550-53-3
M. Wt: 330.27 g/mol
InChI Key: YPHHQALAFITPGF-UHFFFAOYSA-N
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Description

“7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-10-(1H-imidazol-1-yl)-3-methyl-7-oxo-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a unique structure that includes a pyrido-benzoxadiazine core, a carboxylic acid group, and several other functional groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-10-(1H-imidazol-1-yl)-3-methyl-7-oxo-” typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

  • Formation of the pyrido-benzoxadiazine core through cyclization reactions.
  • Introduction of the carboxylic acid group via carboxylation reactions.
  • Addition of the fluoro, imidazolyl, and methyl groups through substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

  • Use of catalysts to accelerate reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-10-(1H-imidazol-1-yl)-3-methyl-7-oxo-” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The functional groups present in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state derivatives, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-10-(1H-imidazol-1-yl)-3-methyl-7-oxo-” exerts its effects depends on its interaction with molecular targets. These interactions might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to “7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-10-(1H-imidazol-1-yl)-3-methyl-7-oxo-” include other heterocyclic compounds with similar core structures or functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.

Properties

CAS No.

115550-53-3

Molecular Formula

C15H11FN4O4

Molecular Weight

330.27 g/mol

IUPAC Name

7-fluoro-6-imidazol-1-yl-2-methyl-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

InChI

InChI=1S/C15H11FN4O4/c1-18-7-24-14-11-8(13(21)9(15(22)23)5-20(11)18)4-10(16)12(14)19-3-2-17-6-19/h2-6H,7H2,1H3,(H,22,23)

InChI Key

YPHHQALAFITPGF-UHFFFAOYSA-N

Canonical SMILES

CN1COC2=C3N1C=C(C(=O)C3=CC(=C2N4C=CN=C4)F)C(=O)O

Origin of Product

United States

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